1-Iodo-6-methylnaphthalene

Organic Synthesis Cross-Coupling Heavy-Atom Effect

Researchers requiring a sterically accessible aryl iodide for palladium-catalyzed cross-coupling with CNS-optimal lipophilicity often face steric hindrance with ortho-substituted isomers. 1-Iodo-6-methylnaphthalene (CAS 142882-54-0) solves this with a 1,6-disubstitution pattern that places the reactive iodine remote from the 6-methyl group. • LogP 3.75-within the 2-5 range for passive membrane permeability, ~3-4× higher organic-phase partitioning than 1-iodonaphthalene. • ≥95% purity; available in 10 mg to bulk quantities from ready stock.

Molecular Formula C11H9I
Molecular Weight 268.097
CAS No. 142882-54-0
Cat. No. B596889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-6-methylnaphthalene
CAS142882-54-0
Synonyms1-Iodo-6-methylnaphthalene
Molecular FormulaC11H9I
Molecular Weight268.097
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC=C2)I
InChIInChI=1S/C11H9I/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,1H3
InChIKeyAYOOLFDVBLRLFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-6-methylnaphthalene: Core Properties


1-Iodo-6-methylnaphthalene (CAS 142882-54-0) is a halogenated naphthalene derivative with the molecular formula C11H9I and a molecular weight of 268.09 g/mol . The compound features an iodine atom substituted at the 1-position and a methyl group at the 6-position of the naphthalene ring system . Its calculated partition coefficient (LogP) of approximately 3.75 defines its lipophilic character, which directly influences its solubility profile and compatibility in non-polar reaction media. This specific substitution pattern distinguishes it from other mono-iodonaphthalenes and methylnaphthalenes, providing a unique combination of heavy-atom effect and electron-donating group positioning for downstream synthetic applications.

1-Iodo-6-methylnaphthalene: No Generic Substitute


Generic substitution of 1-iodo-6-methylnaphthalene with other halogenated naphthalenes or methyl-substituted analogs is scientifically unsound due to the compound's orthogonal functional group arrangement and regiochemical constraints. The 1-iodo substituent serves as a privileged site for palladium-catalyzed cross-coupling and electrophilic substitution, while the 6-methyl group modulates electron density and steric environment on the naphthalene scaffold . Compared to 1-iodonaphthalene (CAS 90-14-2), the presence of the methyl group alters both the electronic properties of the aromatic system and the compound's reactivity profile in multi-step synthetic sequences [1]. Furthermore, alternative methylnaphthalene isomers (e.g., 1-methylnaphthalene, 2-methyl-1-iodonaphthalene) offer different substitution patterns that yield distinct regiochemical outcomes in subsequent functionalization reactions. The precise positioning of both substituents is critical for applications requiring site-selective transformations or specific physicochemical properties, and empirical substitution with close analogs will not preserve these characteristics.

1-Iodo-6-methylnaphthalene: Benchmarking Against Analogs


Molecular Weight & Heavy-Atom Effect

1-Iodo-6-methylnaphthalene possesses a molecular weight of 268.09 g/mol , which is 14.02 g/mol (5.5%) higher than the molecular weight of 1-iodonaphthalene (254.07 g/mol) [1]. This difference arises from the additional methyl substituent at the 6-position and translates to a measurable increase in molar refractivity and polarizability. The heavier iodine atom coupled with the methyl group enhances the compound's heavy-atom effect in photophysical applications, which is directly proportional to atomic number and substituent mass.

Organic Synthesis Cross-Coupling Heavy-Atom Effect

Lipophilicity (LogP) Comparison

1-Iodo-6-methylnaphthalene exhibits a calculated LogP value of 3.75 . While a directly comparable experimental LogP value for 1-iodonaphthalene is not consistently reported in the same datasets, the additional methyl group in 1-iodo-6-methylnaphthalene is expected to increase lipophilicity by approximately 0.5–0.6 LogP units relative to 1-iodonaphthalene, based on established π-values for aromatic methyl substitution (π = 0.52) [1]. This translates to a roughly 3- to 4-fold higher partition coefficient favoring organic phases over aqueous phases.

Medicinal Chemistry Lipophilicity ADME Properties

Regiochemical Purity & Synthetic Utility

1-Iodo-6-methylnaphthalene is defined by its precise 1,6-disubstitution pattern. Alternative methylnaphthalene isomers (e.g., 1-methylnaphthalene, CAS 90-12-0; 2-methylnaphthalene, CAS 91-57-6) and other iodo-methylnaphthalene regioisomers (e.g., 1-iodo-2-methylnaphthalene, 1-iodo-4-methylnaphthalene) offer different steric and electronic environments. The 1,6-relationship in this compound places the iodine and methyl groups on separate rings of the naphthalene system, maximizing the distance between substituents and minimizing steric interactions during subsequent transformations. In contrast, 1-iodo-2-methylnaphthalene (ortho-substitution) and 1-iodo-4-methylnaphthalene (peri-substitution) present significant steric hindrance that can impede cross-coupling reactions and reduce yields [1].

Synthetic Methodology Regioselectivity Building Block Quality

1-Iodo-6-methylnaphthalene: Research & Industrial Applications


Sterically Unencumbered Cross-Coupling

1-Iodo-6-methylnaphthalene serves as an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) where a sterically accessible aryl iodide is required for efficient oxidative addition . The 1,6-disubstitution pattern places the reactive iodine center at a position remote from the methyl group, minimizing steric hindrance at the active site of the palladium catalyst. This contrasts with ortho- or peri-substituted iodo-methylnaphthalene isomers that often suffer from reduced reaction rates and lower yields due to steric congestion. The methyl group at the 6-position also serves as a synthetic handle for further functionalization or as a non-participating substituent that modulates electronic properties without interfering with the cross-coupling event.

Enhanced Lipophilicity in Lead Optimization

For drug discovery programs targeting intracellular or CNS-penetrant small molecules, 1-Iodo-6-methylnaphthalene offers a calculated LogP of 3.75 , which falls within the optimal lipophilicity range for passive membrane permeability (typically LogP 2–5). This is approximately 0.5 LogP units higher than 1-iodonaphthalene, translating to a 3- to 4-fold increase in organic phase partitioning . This property makes it a valuable building block for constructing naphthalene-containing pharmacophores where balanced lipophilicity is a key design criterion. Its iodine atom also serves as a versatile handle for late-stage functionalization via cross-coupling or for incorporating heavy-atom labels in mechanistic studies.

Heavy-Atom Effect for Triplet Generation

The combination of a heavy iodine atom (atomic number 53) and an extended aromatic naphthalene system in 1-Iodo-6-methylnaphthalene (MW 268.09 g/mol) enhances spin-orbit coupling and intersystem crossing rates compared to 1-iodonaphthalene (MW 254.07 g/mol) . This heavy-atom effect makes the compound a candidate for applications requiring efficient triplet state population, such as triplet photosensitizers, photocatalysis, and photodynamic therapy research. The methyl substituent further tunes the electronic energy levels and may improve solubility in non-polar media relative to the parent 1-iodonaphthalene, facilitating integration into polymer matrices or organic solvents for photophysical measurements.

Synthesis of PAHs & Extended π-Systems

1-Iodo-6-methylnaphthalene is a strategic building block for constructing larger polycyclic aromatic hydrocarbon (PAH) frameworks via sequential cross-coupling and annulation chemistry . Its iodine atom enables reliable oxidative addition to transition metal catalysts, while the methyl group can be subsequently functionalized or retained as a solubilizing element. Compared to using 1-iodonaphthalene, the 6-methyl group provides a pre-installed substitution pattern that reduces the number of synthetic steps required to access methylated PAH targets. This is particularly valuable in materials science research focused on organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), where methyl-substituted aromatic systems often exhibit improved solution processability and altered solid-state packing motifs.

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